全氟辛基磷酸

描述

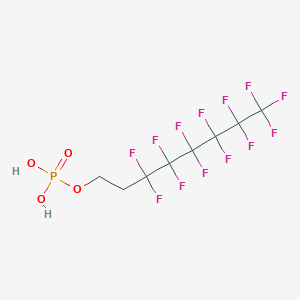

Perfluorooctyl phosphate is a type of perfluoroalkyl acid (PFAA) and a precursor to more widely known compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These substances are part of a larger group of chemicals referred to as per- and polyfluoroalkyl substances (PFASs), which have been used in various industrial applications and consumer products due to their unique properties, such as oil and water repellence .

Synthesis Analysis

The synthesis of perfluorooctyl phosphate and related compounds is not detailed in the provided papers. However, it is known that these compounds have been produced for their application in consumer products, such as food contact paper and packaging, due to their resistance to grease and oil .

Molecular Structure Analysis

Perfluorooctyl phosphate and related PFASs have a fully fluorinated carbon chain, which is the source of their chemical stability and resistance to degradation. The strength of the carbon-fluorine bonds in these molecules contributes to their persistence in the environment and resistance to biological degradation .

Chemical Reactions Analysis

The environmental occurrence of PFOS, a related compound to perfluorooctyl phosphate, can arise from its direct use as well as from the transformation of precursors such as perfluorooctane sulfonamidoethanol-based phosphate (SAmPAP) esters . These precursors can degrade into more stable perfluorinated compounds, contributing to environmental contamination.

Physical and Chemical Properties Analysis

Perfluorooctyl phosphate and related PFASs are characterized by their high chemical and thermal stability, which is attributed to the strong carbon-fluorine bonds. They are resistant to conventional wastewater treatment processes, which makes them persistent in the environment. Their ability to bioaccumulate and undergo biomagnification is also a significant concern .

Relevant Case Studies

Several studies have detected perfluorooctyl phosphate and its precursors in various environmental samples and consumer products. For instance, polyfluoroalkyl phosphate diesters (diPAPs) were detected in food market basket samples in Sweden, indicating the potential for direct and indirect dietary exposure to these compounds . Another study reported the presence of SAmPAP diester in marine sediments, highlighting the importance of PFOS precursors as significant sources of PFOS, particularly in urban marine environments . Additionally, the occurrence of PFASs in human livers with liver cancer was investigated, although no statistically significant differences were found between tumor and non-tumor liver samples .

Implications for Environmental Emissions and Human Exposure

The widespread use and persistence of perfluorooctyl phosphate and related PFASs have led to their ubiquitous presence in the environment and in human tissues. The potential for human exposure through various pathways, including dietary intake and use of consumer products containing PFASs, is a growing concern. Studies have found PFASs in personal care products, which may contribute to human exposure through skin contact . The toxicological effects of these compounds, including their potential to cause adverse health outcomes, are areas of active research .

科学研究应用

环境影响和生物转化

全氟辛基磷酸是一组称为全氟烷基酸 (PFAA) 的物质的一部分,它们以其独特的性质(如疏水性、疏油性和热稳定性)而闻名。然而,它们的环境持久性和潜在毒性令人担忧。研究表明,这些化合物可以经历涉及碳-氟键断裂和非氟化官能团降解的生物转化,从而产生短链 PFAA。该过程已在各种环境系统中得到研究,包括微生物菌株、活性污泥、植物和蚯蚓 (Zhang 等人,2020 年)。

生物积累研究

全氟辛基磷酸也因其生物积累特性而受到研究。研究表明,与全氟辛基磷酸相关的全氟辛烷磺酸 (PFOS) 和全氟辛酸 (PFOA) 等化合物可以在野生动物和人类中生物积累。已经对相关化合物的生物浓缩和膳食生物积累进行了研究,以了解其环境影响和潜在健康风险 (Martin 等人,2013 年)。

人类接触和间接来源

全氟辛基磷酸在人类间接接触全氟烷基羧酸 (PFCA) 中的作用已得到研究。例如,它在食品接触纸包装中的使用表明人类 PFCA 污染的重要间接来源,因为这些化合物可以生物转化为 PFCA,这些 PFCA 已在人血清中观察到 (D’eon 和 Mabury,2010 年)。

在皮肤病学中的应用

全氟辛基磷酸衍生物(如全氟聚醚磷酸)已被评估其预防刺激性接触性皮炎的功效。这些化合物已显示出在皮肤病学应用中作为保护制剂的潜力 (Schliemann-Willers 等人,2001 年)。

在土壤中的吸附和环境归宿

全氟辛基磷酸相关化合物(如全氟辛烷磺酸)在土壤中的吸附以及土壤特性和磷酸竞争的影响已得到研究,以了解其环境归宿。土壤有机质和三氧化二铁在吸附过程中起着重要作用,影响着这些化合物的环境分布 (Qian 等人,2017 年)。

对化妆品的影响

全氟辛基磷酸和相关化合物已在个人护理产品中被发现,表明通过这些产品可能对人体造成接触。研究重点是量化它们在各种化妆品中的浓度,并了解对环境排放和人类健康的影响 (Fujii 等人,2013 年)。

安全和危害

未来方向

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13O4P/c9-3(10,1-2-25-26(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTRDYSPWWJCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OP(=O)(OH)2, C8H6F13O4P | |

| Record name | Perfluorooctyl phosphate | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558000 | |

| Record name | 6:2 Fluorotelomer phosphate monoester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluorooctyl phosphate | |

CAS RN |

57678-01-0 | |

| Record name | Mono[2-(perfluorohexyl)ethyl] phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6:2 Fluorotelomer phosphate monoester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

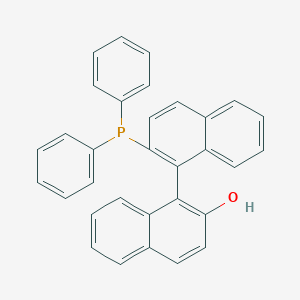

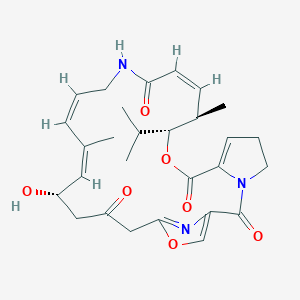

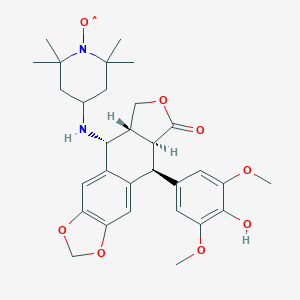

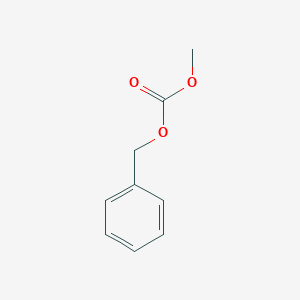

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)

![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)